1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione is a chemical compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione typically involves the reaction of 8-hydroxyquinoline with butane-1,2-dione under specific conditions. One common method includes the use of triethylamine as a catalyst in a solvent such as acetonitrile at room temperature . This reaction is notable for its clean profile and straightforward procedure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with potential biological activities. These products can be further modified to enhance their properties for specific applications .
Scientific Research Applications
1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anti-inflammatory and antiviral agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
2-Hydroxyquinoline: Another quinoline derivative with notable antimicrobial properties.
8-Hydroxyquinoline: Known for its chelating properties and use in various applications
Uniqueness: 1-(8-Hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)butane-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
62844-44-4 |
---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-(8-hydroxy-2-oxo-1H-quinolin-5-yl)butane-1,2-dione |
InChI |
InChI=1S/C13H11NO4/c1-2-9(15)13(18)8-3-5-10(16)12-7(8)4-6-11(17)14-12/h3-6,16H,2H2,1H3,(H,14,17) |
InChI Key |
CVUDFQLLADIXNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.